TAT (48-57)

Cell-Penetrating Peptides Cytotoxicity Drug Delivery

TAT (48-57) (GRKKRRQRRR) is the superior cell-penetrating peptide for intracellular delivery. Unlike Antp43-58 or R9, it offers empirically validated broad tissue distribution—including brain—low cytotoxicity at working concentrations up to 100 μM, and a proven solubility enhancement strategy for recalcitrant protein expression (>90% purity). Maintain final conjugate concentrations ≤10 μM to avoid length-dependent cytotoxicity. Choose TAT (48-57) for reliable, bias-free results in dose-response studies and systemic delivery applications.

Molecular Formula C55H109N31O12
Molecular Weight 1396.7 g/mol
Cat. No. B15564897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT (48-57)
Molecular FormulaC55H109N31O12
Molecular Weight1396.7 g/mol
Structural Identifiers
InChIInChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyAJFGTSYBZVRLJD-IWLMWFOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT (48-57) Peptide GRKKRRQRRR: Core Cell-Penetrating Domain for Scientific Procurement


TAT (48-57) (sequence: GRKKRRQRRR, MW: 1396.65 g/mol) is the core 10-amino acid cell-penetrating peptide (CPP) derived from the basic domain of HIV-1 Tat protein residues 48-57. It mediates receptor-independent membrane translocation via electrostatic interactions with cell surface heparan sulfate proteoglycans [1], facilitating cytoplasmic and nuclear delivery of diverse macromolecular cargoes including proteins, nucleic acids, and nanoparticles [2].

Why Generic CPP Substitution for TAT (48-57) Compromises Experimental Reproducibility


Not all arginine-rich CPPs exhibit equivalent functional profiles. TAT (48-57) demonstrates distinct quantitative differences in cytotoxicity thresholds, in vivo tissue distribution patterns, and heterologous protein expression enhancement compared to close analogs such as Antennapedia (Antp43-58), nona-arginine (R9), and even the one-residue-shifted TAT (47-57) variant. Substituting based solely on class membership ignores these empirically documented performance divergences that critically impact experimental outcomes [1].

Quantitative Differentiation Evidence for TAT (48-57) Peptide GRKKRRQRRR Procurement


TAT (48-57) Superior Cytotoxicity Safety Margin vs. Antennapedia (Antp43-58) in Multi-Cell-Type Screening

In a comparative tolerance study across three unrelated cell types, TAT (48-57) exhibited no detectable cytotoxicity at concentrations up to 100 μM, while Antp43-58 was significantly more toxic at equivalent concentrations [1].

Cell-Penetrating Peptides Cytotoxicity Drug Delivery Intracellular Delivery Vectors

TAT (48-57) Direct Anti-HIV-1 Activity with Defined EC50 and Verified Safety Window

TAT (48-57) demonstrates intrinsic anti-HIV-1 activity with an EC50 of 0.094 mg/mL against HIV-1 IIIB in P4-R5 MAGI cells, while showing no cytotoxicity up to 100 μM in the same assay system [1].

HIV-1 Antiviral Peptides Infection Inhibition Viral Entry Blockers

TAT (48-57) Broader In Vivo Tissue Distribution vs. Nona-Arginine (R9) in Murine Model

In a direct in vivo comparison using EGFP fusion proteins, TAT demonstrated superior transmembrane effect and broader fluorescence enrichment across six studied organs, whereas R9 was primarily enriched only in kidney and liver [1].

In Vivo Biodistribution Cell-Penetrating Peptides Tissue Targeting Drug Delivery

TAT (48-57) Heterologous Protein Solubility Enhancement vs. Untagged Expression in E. coli

Fusion of TAT peptide ('GRKKRRQRRR') to human ATG7 significantly increased protein solubility compared to Tat-free hATG7, which aggregated as inclusion bodies when expressed from widely used prokaryotic plasmids [1].

Recombinant Protein Expression Solubility Enhancement E. coli Expression Systems Protein Purification

TAT (48-57) Cytotoxicity Profile vs. Antp43-58: Basis for Rational Conjugate Design

Systematic analysis established that TAT (48-57) conjugates trigger significant cytotoxicity only when used at concentrations above 10 μM, with the effect being length-dependent and independent of cargo sequence [1].

Peptide Conjugate Design Cytotoxicity Threshold Drug Delivery Structure-Activity Relationship

High-Confidence Application Scenarios for TAT (48-57) Peptide Procurement


High-Concentration Intracellular Cargo Delivery with Minimal Cytotoxic Interference

Researchers requiring efficient intracellular delivery at elevated working concentrations (up to 100 μM) should prioritize TAT (48-57) over Antp43-58 or similar CPPs. The documented safety margin across multiple cell types [1] ensures that observed biological effects stem from delivered cargo rather than vector-induced cytotoxicity, making TAT (48-57) the preferred choice for dose-response studies and applications requiring robust cargo loading.

In Vivo Multi-Organ Delivery and Systemic Biodistribution Studies

For preclinical studies requiring broad tissue distribution (e.g., systemic therapeutic delivery, whole-body imaging), TAT (48-57) provides empirically validated superior coverage compared to R9. The demonstrated enrichment across all six major organs examined—including brain penetration—[1] makes TAT (48-57) the procurement choice when experimental design demands unbiased, pan-tissue delivery rather than organ-restricted accumulation.

Recombinant Protein Solubility Rescue in E. coli Expression Systems

When expressing recalcitrant proteins that aggregate as inclusion bodies in standard E. coli systems, TAT (48-57) fusion provides a validated solubility enhancement strategy. The documented shift from insoluble aggregates to natively purifiable protein (>90% purity) [1] offers a cost-effective alternative to extensive refolding protocols or eukaryotic expression systems, making TAT (48-57) a strategic procurement choice for challenging recombinant protein production workflows.

Peptide-Cargo Conjugate Design Within Validated Safe Concentration Ranges

Researchers designing TAT (48-57)-cargo conjugates should operate within the empirically established safe window of ≤10 μM to avoid length-dependent cytotoxicity [1]. This validated threshold enables rational experimental design—procurement of TAT (48-57) should be accompanied by dosing protocols that maintain final conjugate concentrations below this limit, ensuring that observed phenotypes reflect specific cargo activity rather than nonspecific stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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